molecular formula C6H3F2NO3 B174620 2,4-Difluoro-5-nitrophenol CAS No. 113512-57-5

2,4-Difluoro-5-nitrophenol

Cat. No.: B174620
CAS No.: 113512-57-5
M. Wt: 175.09 g/mol
InChI Key: SMRYCTJAGPDVEH-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-nitrophenol is an organic compound with the molecular formula C6H3F2NO3. It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenol ring. This compound is known for its pale-yellow to yellow-brown solid form and is sparingly soluble in water but readily soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-nitrophenol typically involves the nitration of 2,4-difluorophenol. One common method includes the reaction of 3,4-difluoronitrobenzene with inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to this compound through acid neutralization . This process is advantageous due to its simplicity, environmental friendliness, and high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of catalysts and optimized reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-nitrophenol undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and nitro group on the phenol ring make it susceptible to nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid are used.

Major Products Formed:

Scientific Research Applications

2,4-Difluoro-5-nitrophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-nitrophenol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both electron-withdrawing fluorine atoms and a nitro group makes it highly reactive and versatile for various synthetic applications .

Properties

IUPAC Name

2,4-difluoro-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRYCTJAGPDVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448349
Record name 2,4-Difluoro-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113512-57-5
Record name 2,4-Difluoro-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluoro-5-nitrophenol
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 2,4-difluorophenoxycarboxylate (3.27 g, 16.2 mmol) in concentrated H2SO4 (11 mL) at 0° C. was added fuming HNO3 (1.1 mL) dropwise, maintaining the internal temperature between 10 to 20° C. After stirring for 1 h, the mixture was poured over ice water (100 mL) and extracted with EtOAc (3×50 mL). The combined organic layers were washed with brine (2×40 mL), dried over MgSO4, and concentrated in vacuo. The residue was dissolved in MeOH (50 mL), and sodium bicarbonate (2.72 g, 32.3 mmol) was added. The resultant mixture was stirred at room temperature for 64 h and the solid was filtered. The filtrate was concentrated and the residue was taken up in H2O (100 mL). The pH was adjusted to 5 with the addition of conc. HCl, and the mixture was extracted with EtOAc (3×50 mL). The combined organic layers were washed with brine (2×40 mL), dried over MgSO4, and evaporated under reduced pressure to give 2,4-difluoro-5-nitrophenol as a yellow solid (2.35 g, 13.4 mmol; 83% yield). 1H-NMR (DMSO-d6) δ 10.88 (s, 1H), 7.70 to 7.61 (m, 2H),
Quantity
3.27 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
2.72 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

50.5 g (250 mmol) of the resulting 2,4-difluoro-O-ethoxycarbonylphenol was dissolved in 115 ml of concentrated sulfuric acid, 15.9 ml of fuming nitric acid was added while maintaining the internal temperature at from 10° to 20° C. and the mixture was stirred at the same temperature for 1 hour. The reaction solution was poured into ice water and the mixture was extracted with 500 ml of ethyl acetate. The organic layer was washed twice with an aqueous saturated solution of sodium chloride and dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure. The residue was dissolved in 1.0 liter of methanol, 50 ml of water and 40 g of sodium bicarbonate were added and the mixture was stirred at room temperature for 16 hours. The reaction solution was filtered, methanol was distilled off under reduced pressure, and the mixture was adjusted to pH 5 by addition of 200 ml of water thereto and extracted twice with 200 ml of ethyl acetate. The organic layer was washed once with 400 ml of water and once with 400 ml of an aqueous saturated solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to give 41.6 g (95%) of 2,4-difluoro-5-nitrophenol.
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
15.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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